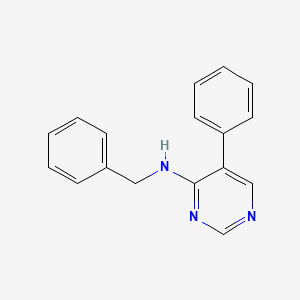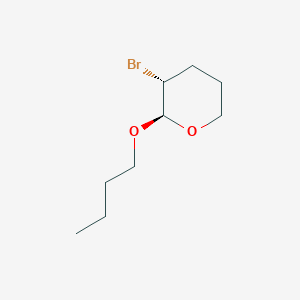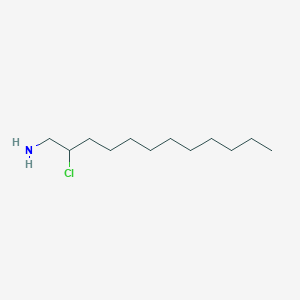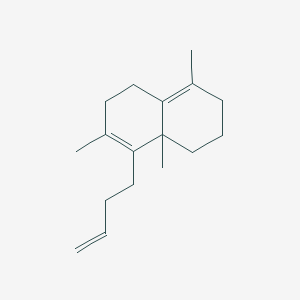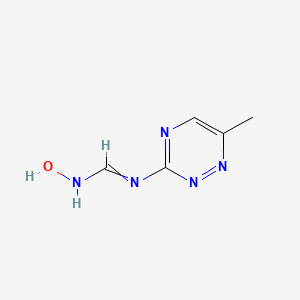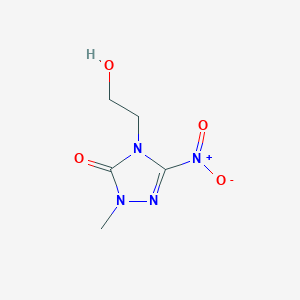![molecular formula C9H5N3O2 B14600992 [1,3]Oxazolo[4,5-c][1,5]naphthyridin-2(3H)-one CAS No. 59851-76-2](/img/structure/B14600992.png)
[1,3]Oxazolo[4,5-c][1,5]naphthyridin-2(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1,3]Oxazolo[4,5-c][1,5]naphthyridin-2(3H)-one is a heterocyclic compound that features a fused ring system combining oxazole and naphthyridine moieties. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The unique structure of this compound allows it to interact with various biological targets, making it a promising candidate for drug development and other scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1,3]Oxazolo[4,5-c][1,5]naphthyridin-2(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the condensation of 2-aminonicotinic acid with glyoxal in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is carried out under reflux conditions, leading to the formation of the desired oxazole-naphthyridine fused ring system.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are also tailored to maximize efficiency and minimize costs.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halides can be replaced by nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines in the presence of a base like triethylamine.
Major Products:
Oxidation: Formation of oxazole derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced oxazole-naphthyridine derivatives.
Substitution: Formation of substituted oxazole-naphthyridine compounds with various functional groups.
Scientific Research Applications
Chemistry: [1,3]Oxazolo[4,5-c][1,5]naphthyridin-2(3H)-one is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for screening in drug discovery.
Biology: The compound has shown potential as an inhibitor of various enzymes and receptors, making it a candidate for the development of new therapeutic agents. It has been studied for its antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: In medicinal chemistry, this compound derivatives are explored for their potential as drugs targeting specific diseases. Their ability to interact with biological macromolecules makes them suitable for the treatment of infections, cancer, and inflammatory conditions.
Industry: The compound is also used in the development of new materials with specific electronic and optical properties. Its stability and reactivity make it suitable for applications in organic electronics and photonics.
Mechanism of Action
The mechanism of action of [1,3]Oxazolo[4,5-c][1,5]naphthyridin-2(3H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. In receptor-mediated pathways, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.
Comparison with Similar Compounds
[1,3]Oxazolo[5,4-d]pyrimidine: Another heterocyclic compound with a similar fused ring system but different biological activities.
[1,8]Naphthyridine: A related compound with a naphthyridine core, used in various medicinal chemistry applications.
[1,3,4]Oxadiazole: A five-membered heterocycle with diverse biological activities, often used in drug design.
Uniqueness: [1,3]Oxazolo[4,5-c][1,5]naphthyridin-2(3H)-one stands out due to its unique combination of oxazole and naphthyridine rings, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with multiple biological targets makes it a versatile compound in scientific research and industrial applications.
Properties
CAS No. |
59851-76-2 |
|---|---|
Molecular Formula |
C9H5N3O2 |
Molecular Weight |
187.15 g/mol |
IUPAC Name |
3H-[1,3]oxazolo[4,5-c][1,5]naphthyridin-2-one |
InChI |
InChI=1S/C9H5N3O2/c13-9-12-6-4-11-5-2-1-3-10-7(5)8(6)14-9/h1-4H,(H,12,13) |
InChI Key |
LJJIWULGVPJIRK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC=C3C(=C2N=C1)OC(=O)N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


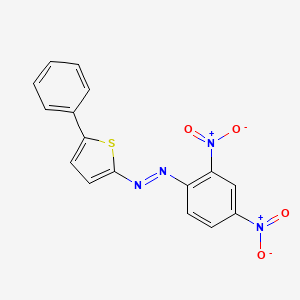


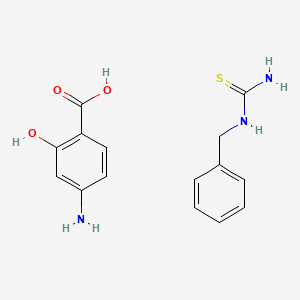
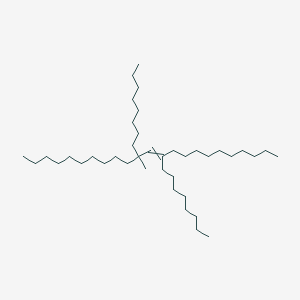

![3,4-Dimethyl-1-[(methylsulfanyl)methyl]-2,5-dihydro-1H-1lambda~5~-phosphol-1-one](/img/structure/B14600933.png)
